molecular formula C7H15NO B11923766 2,2-Diethyloxetan-3-amine

2,2-Diethyloxetan-3-amine

Cat. No.: B11923766
M. Wt: 129.20 g/mol
InChI Key: CHERZVAWQLSVGE-UHFFFAOYSA-N
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Description

2,2-Diethyloxetan-3-amine is an organic compound featuring an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyloxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the cyclization of 3-hydroxy-2,2-diethylpropylamine can be achieved under acidic conditions to form the oxetane ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyloxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce various substituted oxetane derivatives .

Scientific Research Applications

2,2-Diethyloxetan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Diethyloxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Diethyloxetan-3-amine include other oxetane derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2,2-diethyloxetan-3-amine

InChI

InChI=1S/C7H15NO/c1-3-7(4-2)6(8)5-9-7/h6H,3-5,8H2,1-2H3

InChI Key

CHERZVAWQLSVGE-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(CO1)N)CC

Origin of Product

United States

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